Ethyl 5-methoxy-1-benzofuran-3-carboxylate
Description
Ethyl 5-methoxy-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methoxy group at the 5-position and an ethyl ester at the 3-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
The methoxy group at the 5-position is an electron-donating substituent that enhances the aromatic system's stability and influences regioselectivity in further functionalization.
Properties
IUPAC Name |
ethyl 5-methoxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)10-7-16-11-5-4-8(14-2)6-9(10)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIOGNACFKSXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Ethyl 5-methoxy-1-benzofuran-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable substituted benzene derivative.
Formation of Benzofuran Ring: The benzofuran ring is constructed through cyclization reactions. One common method involves the use of a palladium-catalyzed coupling reaction to form the furan ring, followed by cyclization to form the benzofuran core.
Introduction of Functional Groups: The methoxy group is introduced through methylation reactions, and the ethyl ester group is introduced through esterification reactions.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-methoxy-1-benzofuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry:
Ethyl 5-methoxy-1-benzofuran-3-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzofuran derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound may serve as a lead compound for the development of new drugs.
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various chemical transformations and applications.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity Notes |
|---|---|---|---|
| This compound | 5-OCH₃, 3-COOEt | ~220.22 | Stable, moderate lipophilicity |
| Mthis compound | 5-OCH₃, 3-COOMe | 206.19 | Lower steric bulk |
| Ethyl 5-(acetyloxy)-2-methyl-... | 5-OAc, 2-CH₃, 3-COOEt | 262.26 | Hydrolysis-prone |
| Ethyl 2-[(2,4-dibromophenoxy)methyl]-5-OCH₃... | 2-(Br₂C₆H₃OCH₂), 5-OCH₃, 3-COOEt | 484.14 | High electrophilicity |
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